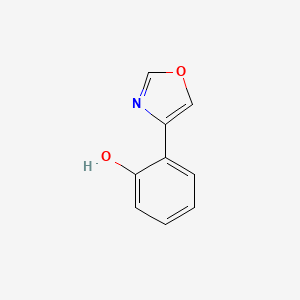
2-(Oxazol-4-yl)phenol
Descripción general
Descripción
2-(Oxazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Oxazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Properties of Oxazole Derivatives : A study by Eseola et al. (2011) synthesized and characterized oxazole derivatives, finding that they displayed higher photoluminescence efficiencies compared to their imidazole analogues. These oxazole derivatives showed potential in photoluminescence applications.
Photophysical Behavior of Fluorescent Oxazole Compounds : Research by Phatangare et al. (2013) studied the photophysical behavior of a fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol compound. This compound was sensitive to its micro-environment and displayed significant fluorescent properties.
Synthesis of 2-(Oxazol-5-yl)phenol Derivatives : A 2018 study by Li et al. developed a metal-free synthetic protocol for constructing 2-(oxazol-5-yl)phenol derivatives. These derivatives have potential applications in organic synthesis.
Crystal Structures of Oxazole Isomers : Langer et al. (2005) reported the crystal structures of three isomeric compounds of hydroxyphenyl-2-oxazoline. This research contributes to the understanding of the structural properties of such compounds.
Chiral Aminophenols Synthesis : Ge et al. (2010) synthesized chiral aminophenols based on proline, which were used as ligands in enantioselective addition reactions. This demonstrates the application of oxazole derivatives in asymmetric synthesis.
Photophysical Study and Antimicrobial Activity of Oxazole Derivatives : A study by Phatangare et al. (2013) on 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives revealed their fluorescent properties and evaluated their in vitro antibacterial and antifungal activities.
Catalytic Transfer Hydrogenation with Ruthenium Phenolate-Oxazoline Complexes : Jia et al. (2018) synthesized ruthenium complexes with phenolate-oxazoline ligands and investigated their catalytic activities in transfer hydrogenation reactions.
Oxidorhenium(V) Complexes with Phenolate-Oxazoline Ligands : Research by Schachner et al. (2014) explored the influence of isomeric forms on the O-atom-transfer reactivity of oxorhenium(V) complexes with phenolate-oxazoline ligands.
Propiedades
IUPAC Name |
2-(1,3-oxazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISGKXKSCBIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxazol-4-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine](/img/structure/B8011753.png)
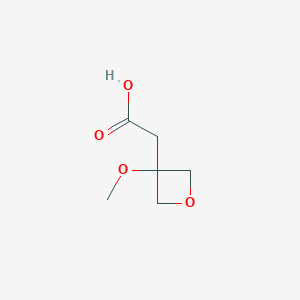


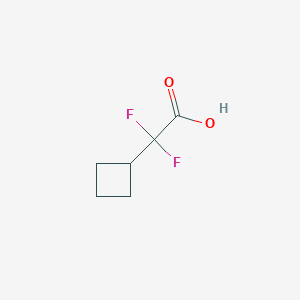
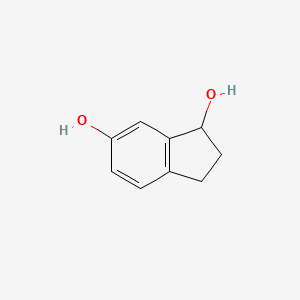
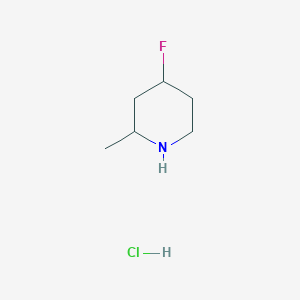

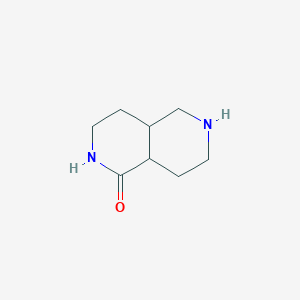
![6-Oxa-2-aza-spiro[4.5]decan-3-one](/img/structure/B8011826.png)
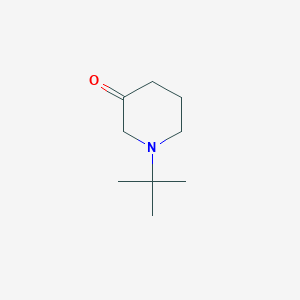
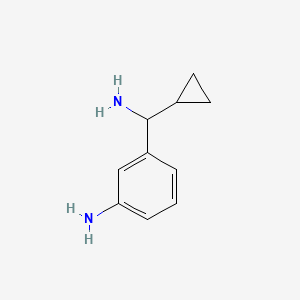
![Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)